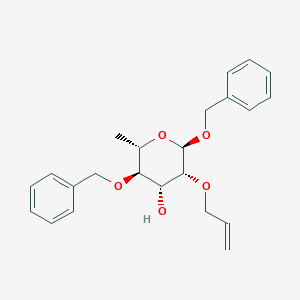
(2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol is a complex organic compound with a unique structure. It features multiple stereocenters and functional groups, making it an interesting subject for chemical research and applications. This compound is part of the oxane family, which are six-membered ring ethers, and it contains phenylmethoxy and prop-2-enoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common synthetic routes may involve the use of protecting groups such as benzyl or phenylmethoxy to protect hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography or crystallization would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure may make it a useful probe for studying biological systems, particularly those involving carbohydrate recognition or metabolism.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or activity measurements.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol include other oxane derivatives with different substituents or stereochemistry. Examples might include:
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[ (2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-3,6-bis(phenylmethoxy)-5-prop-2-enoxyoxan-4-ol |
InChI |
InChI=1S/C23H28O5/c1-3-14-25-22-20(24)21(26-15-18-10-6-4-7-11-18)17(2)28-23(22)27-16-19-12-8-5-9-13-19/h3-13,17,20-24H,1,14-16H2,2H3/t17-,20+,21-,22+,23+/m0/s1 |
InChI Key |
WQDZVJPODCMEHS-LQLJJDJVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OCC=C)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC=C)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















